Ethyl 2-cyano-3-(4-[(1-methyl-1,2,3,4-tetrazole-5-sulfinyl)methyl]thiophen-2-yl)prop-2-enoate
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Overview
Description
ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE is a complex organic compound with a unique structure that includes a cyano group, a tetrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE typically involves multiple stepsThe final step involves the addition of the cyano group and the esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The cyano group and the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFONYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE: Similar structure but with a sulfonyl group instead of a sulfinyl group.
ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Uniqueness
The uniqueness of ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfinyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C13H13N5O3S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[4-[(1-methyltetrazol-5-yl)sulfinylmethyl]thiophen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C13H13N5O3S2/c1-3-21-12(19)10(6-14)5-11-4-9(7-22-11)8-23(20)13-15-16-17-18(13)2/h4-5,7H,3,8H2,1-2H3/b10-5+ |
InChI Key |
UYHTWXPJXMYJTC-BJMVGYQFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CS1)CS(=O)C2=NN=NN2C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CS1)CS(=O)C2=NN=NN2C)C#N |
Origin of Product |
United States |
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